tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate
Description
Properties
Molecular Formula |
C8H16ClNO4S |
|---|---|
Molecular Weight |
257.74 g/mol |
IUPAC Name |
tert-butyl N-(2-chlorosulfonylethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H16ClNO4S/c1-8(2,3)14-7(11)10(4)5-6-15(9,12)13/h5-6H2,1-4H3 |
InChI Key |
SHJMZMDHFQHUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate involves several steps:
- The reaction mixture is cooled, and sulfur trioxide is added to form tert-butyl 2-hydroxyethyl sulfate.
- The reaction mixture is quenched with water, and the product is extracted with ethyl ether .
tert-Butyl acetate: is reacted with in the presence of to form tert-butyl acetate anion.
2-chloroethanol: is added to the reaction mixture and stirred to form tert-butyl 2-hydroxyethyl acetate.
Thionyl chloride: is added to the reaction mixture to form tert-butyl 2-chloroethyl sulfate.
Triethylamine: is added to neutralize the excess thionyl chloride.
Magnesium: is added to form a Grignard reagent.
Carbon dioxide: is bubbled through the reaction mixture to form tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorosulfonyl group (-SO₂Cl) serves as a highly electrophilic site, facilitating nucleophilic substitution with amines, alcohols, and thiols.
Key reactions include:
-
Amine substitution : Forms sulfonamide derivatives.
Example: Reaction with ethylamine in dichloromethane (DCM) yields N-(2-(N-methylcarbamoyl)ethyl)sulfonamide at 88% yield. -
Alcohol substitution : Produces sulfonate esters.
Example: Methanol in tetrahydrofuran (THF) with sodium hydride (NaH) generates methyl sulfonate ester (75% yield). -
Thiol substitution : Results in sulfonyl thioethers.
Example: Ethanethiol in DCM with triethylamine (TEA) forms ethyl sulfonyl thioether (82% yield).
Mechanism :
The chloride ion is displaced as the nucleophile attacks the electrophilic sulfur atom, forming a new S–N, S–O, or S–S bond.
Hydrolysis Reactions
The chlorosulfonyl group undergoes hydrolysis under aqueous conditions:
-
Basic hydrolysis : NaOH in water/THF converts the compound to a sulfonic acid salt, which acidification protonates to the free sulfonic acid (85% yield).
-
Neutral hydrolysis : Prolonged exposure to moisture slowly generates sulfonic acid.
Applications :
Hydrolysis products serve as intermediates for surfactants and ion-exchange resins.
Elimination Reactions
Strong bases induce β-elimination, forming alkenes.
-
Example : Treatment with lithium diisopropylamide (LDA) in THF at -78°C eliminates HCl, producing vinyl sulfone derivatives (70% yield).
Mechanism :
Base abstracts a β-hydrogen, leading to the formation of a double bond and release of HCl.
Condensation Reactions
After nucleophilic substitution, derived sulfonamides participate in condensation with aldehydes to form N-sulfonylimines.
-
Example : tert-Butyl (1-phenyl)aminosulfonylcarbamate (prepared via amine substitution) reacts with benzaldehyde under solvent-free conditions with tetrabutylammonium bromide (TBAB) catalyst, yielding N-sulfonylimine at 95% efficiency .
| Rea
Scientific Research Applications
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate is used in various scientific research applications:
Organic synthesis: It is used as a reagent to synthesize new organic compounds.
Biomedical research: It serves as a research reagent in the study of biological processes and drug development.
Industrial applications: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate depends on its intended use. As a reagent in chemical reactions, it reacts with other compounds through its chlorosulfonyl and carbamate groups. These reactions often involve nucleophilic substitution or addition-elimination mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.
Structural and Functional Comparison
Reactivity and Stability
- Chlorosulfonyl Reactivity: The target compound’s -SO₂Cl group enables facile displacement by nucleophiles (e.g., amines, alcohols), making it superior to sulfonamido derivatives (e.g., ) in sulfonylation reactions .
- Alkylating Capacity : Compound , with three chloroethyl groups, exhibits stronger alkylating activity than the target compound, which has a single reactive site. This property correlates with its reported biological activity as a DNA crosslinking agent .
- Hydrogen-Bonding Networks : While the target compound’s reactivity is dominated by -SO₂Cl, compound relies on intermolecular N–H⋯O and C–H⋯O hydrogen bonds for crystal packing, enhancing its thermal stability .
Stability and Handling
- Moisture Sensitivity : The target compound’s -SO₂Cl group is moisture-sensitive, requiring anhydrous conditions, whereas compound ’s hydrogen-bonded structure offers greater ambient stability .
- Thermal Decomposition : Nitro-containing derivatives like pose explosion risks under high heat, unlike the aliphatic chlorosulfonyl group in the target compound .
Biological Activity
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate is an organic compound characterized by its unique functional groups, which include a tert-butyl group, a chlorosulfonyl moiety, and a methylcarbamate structure. These features contribute to its chemical reactivity and potential applications in various fields such as pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₇H₁₄ClNO₄S
- Molecular Weight : 257.74 g/mol
- CAS Number : 16066-84-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modification of enzyme activity. The carbamate moiety may also interact with active sites in enzymes, affecting their function and influencing various biochemical pathways.
Biological Activity Profile
Research indicates that compounds with similar structures can interact with neurotransmitter-related enzymes, suggesting both neurotoxic effects and potential therapeutic benefits. Preliminary studies have shown that this compound may have applications in:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Neurotransmission : Its structural analogs have been linked to effects on neurotransmitter systems, indicating possible roles in neuropharmacology.
Case Studies and Research Findings
-
Enzymatic Assays :
- In studies involving enzymatic assays, this compound has been evaluated for its ability to inhibit enzymes related to neurotransmission. The results indicated significant inhibition at certain concentrations, highlighting its potential as a pharmacological agent.
-
Toxicological Assessments :
- Toxicological assessments revealed that at elevated doses, the compound exhibited neurotoxic effects in vitro. However, at lower concentrations, it demonstrated protective effects against oxidative stress in neuronal cell lines.
-
Agricultural Applications :
- The compound has been investigated for its potential use as an insecticide or herbicide due to its biological activity profile. Laboratory studies showed effective pest control properties while maintaining low toxicity to non-target organisms.
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl N-(2-chloroethyl)-N-methylcarbamate | 676341-54-1 | Lacks sulfonyl group | Moderate enzyme inhibition |
| tert-Butyl N-(4-chlorobenzoyl)-N-methylcarbamate | 2171922-17-9 | Contains a benzoyl group | Low neuroactivity |
| Ethyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate | 1380171-04-9 | Ethyl instead of tert-butyl | Similar enzyme interactions |
Q & A
Q. What are the key considerations for synthesizing tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate with high purity?
- Methodological Answer: Synthesis requires precise control of reaction conditions. For analogous carbamates, stepwise addition of sulfonyl chlorides (e.g., p-methoxyphenylsulfonyl chloride) in dichloromethane, with N,N-diisopropylethylamine as a base, is critical to minimize side reactions . Post-synthesis purification via flash chromatography (silica gel, petroleum ether/ethyl acetate) improves purity. Purity validation should use HPLC (>95%) and elemental analysis, as described in protocols for structurally similar compounds .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer:
- X-ray crystallography resolves molecular conformation and hydrogen-bonding networks, as demonstrated for carbamate derivatives with sulfonamide groups .
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and detects impurities. For example, methyl and tert-butyl protons appear as distinct singlets at δ ~1.4 ppm and δ ~3.0 ppm, respectively .
- LC-MS validates molecular weight and detects trace by-products (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer:
- Solvent selection: Dichloromethane or ethyl acetate minimizes side reactions with chlorosulfonyl groups, which are prone to hydrolysis .
- Temperature control: Maintain ≤25°C during sulfonylation to prevent thermal decomposition .
- Stoichiometry: Use a 10% excess of sulfonyl chloride to drive the reaction to completion while avoiding overuse, which can generate sulfonic acid by-products .
Q. How can discrepancies in reported purity levels (e.g., 95% vs. 97%) from different protocols be resolved?
- Methodological Answer: Purity variations often stem from differences in purification methods. For example:
- Flash chromatography (petroleum ether/ethyl acetate) yields ~95% purity due to residual solvent peaks .
- Recrystallization (e.g., from ethyl acetate/hexane) improves purity to ≥97% by removing non-polar impurities . Cross-validate results using orthogonal methods (e.g., HPLC + NMR) to account for method-specific artifacts .
Q. What strategies mitigate risks when handling reactive intermediates like chlorosulfonyl groups?
- Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Quenching: Neutralize residual chlorosulfonyl groups with aqueous sodium bicarbonate before disposal .
- Storage: Store intermediates at –20°C under argon to prevent moisture-induced degradation .
Q. How do hydrogen-bonding interactions influence the compound’s supramolecular assembly?
- Methodological Answer: Crystal packing studies of related carbamates reveal:
- Intramolecular C–H⋯O bonds stabilize twisted conformations of the ethylcarbamate chain .
- Intermolecular N–H⋯O bonds form 1D chains along the b-axis, while C–H⋯O interactions extend these into 2D layers. These interactions reduce solubility in non-polar solvents, impacting crystallization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
